N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(11-3-1-2-4-11)14-7-8-16-9-10-17-12(16)5-6-15-17/h5-6,9-11H,1-4,7-8H2,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISGMPBFGXJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide typically involves the formation of the imidazo[1,2-b]pyrazole core followed by the attachment of the cyclopentanecarboxamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring . Subsequent functionalization steps introduce the ethyl linker and the cyclopentanecarboxamide moiety. Reagents such as bromine, magnesium, and various electrophiles are often used in these steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer or microbial growth in infections .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
Indole: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide is unique due to its combined imidazo[1,2-b]pyrazole and cyclopentanecarboxamide structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazo[1,2-b]pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, influencing multiple signaling pathways.
This compound exhibits its biological effects primarily through the modulation of specific enzymes and receptors. The imidazo[1,2-b]pyrazole fragment is known to bind to various molecular targets, which can lead to:
- Inhibition of Enzyme Activity : This compound has been shown to inhibit certain phosphodiesterases (PDEs), which play a crucial role in cellular signaling.
- Activation of Signaling Pathways : By modulating receptor activity, it can influence downstream signaling pathways involved in cell proliferation and immune responses.
Antitumor Effects
Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant antitumor properties. For instance, a related imidazo[1,2-a]pyrazine derivative demonstrated an IC50 value of 5.70 nM against ENPP1, a negative regulator in the cGAS-STING pathway associated with immune response in cancer therapy. This suggests that similar compounds could enhance immune responses against tumors when used in combination with existing therapies like anti-PD-1 antibodies .
Neuroprotective Effects
Research has identified imidazo[1,2-b]pyrazole derivatives as potential neuroprotective agents. These compounds have been shown to modulate glutamate receptors (AMPARs), which are implicated in excitotoxicity and neurodegenerative diseases. A study reported that certain derivatives could effectively block glutamate-induced calcium flux in neuronal cells, indicating their potential for treating conditions like epilepsy and Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (nM) | Target/Mechanism |
|---|---|---|---|
| Antitumor | Imidazo[1,2-a]pyrazine | 5.70 | ENPP1 Inhibition |
| Neuroprotection | Imidazo[1,2-b]pyrazole | <50 | AMPAR Modulation |
| PDE Inhibition | Various | Variable | Phosphodiesterase Inhibition |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties with good bioavailability and brain penetration capabilities.
Q & A
Q. What are the primary synthetic strategies for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide?
The synthesis typically involves multi-step organic reactions, leveraging cyclocondensation and coupling strategies. Key steps include:
- Cyclocondensation : Reacting pyrazole precursors (e.g., 1H-pyrazol-5-amines) with carboxamide derivatives under microwave-assisted conditions to form the imidazo[1,2-b]pyrazole core .
- Amide Coupling : Linking the imidazo[1,2-b]pyrazole moiety to the cyclopentanecarboxamide group via ethylenediamine spacers, using reagents like EDCI/HOBt for activation .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical for yield and purity. For example, continuous flow reactors improve scalability .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray Crystallography : Single-crystal analysis using SHELXL software (e.g., SHELX-2018) resolves bond lengths, angles, and stereochemistry .
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) confirm connectivity of the imidazo[1,2-b]pyrazole and cyclopentane groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties relevant to biological assays?
- Solubility : Enhanced in polar aprotic solvents (e.g., DMSO) due to the ethoxybenzamide group; logP ~2.1 (predicted) indicates moderate lipophilicity .
- Stability : Stable under physiological pH (7.4) but prone to hydrolysis in acidic/alkaline conditions, requiring storage at −20°C .
- Thermodynamic Data : Melting point ranges between 215–217°C (analogous compounds) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Becke’s three-parameter hybrid functional (B3LYP) provides accurate thermochemical data for binding energy predictions .
- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs. The imidazo[1,2-b]pyrazole ring may form π-π stacking with aromatic residues, while the carboxamide group engages in hydrogen bonding .
Q. What experimental approaches address discrepancies in reported bioactivity data?
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to rule out off-target effects .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain variability in IC₅₀ values .
- Structural Dynamics : Molecular dynamics simulations (100 ns trajectories) assess conformational stability in solvent vs. protein-bound states .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications : Replace cyclopentane with cyclopropane to reduce steric hindrance, improving target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance metabolic stability .
- Bioisosterism : Substitute the imidazo[1,2-b]pyrazole with triazolo[4,3-a]pyridine to modulate selectivity .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Prodrug Design : Convert the carboxamide to a phosphate ester for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Co-solvent Systems : Use PEG 400/water (70:30) mixtures to maintain solubility during intravenous administration .
Key Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., microwave power, ramp time) to ensure consistency .
- Data Validation : Use multiple spectroscopic techniques (e.g., XRD + NMR) to confirm structural assignments .
- Biological Triangulation : Combine in vitro assays with ex vivo tissue models to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
